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Compound of Interest

Compound Name:
Miconazole N-(2-

Methyl)propanoate

Cat. No.: B1164263 Get Quote

Executive Summary
Miconazole Impurity E is a critical process-related impurity monitored during the synthesis and

stability testing of Miconazole Nitrate API. Unlike simple degradation products (like hydrolysis

byproducts), Impurity E represents a quaternary imidazolium betaine, formed via the N-

alkylation of the imidazole ring. Its zwitterionic nature presents unique challenges in

chromatographic separation, requiring specific buffering and stationary phase selection to

prevent peak tailing and ensure resolution from the active pharmaceutical ingredient (API).

Chemical Identity & Structural Properties
The core identity of Impurity E is defined by the addition of a 2-methylpropanoate moiety to the

N3 position of the imidazole ring, converting the neutral imidazole into a positively charged

imidazolium group, balanced internally by the carboxylate anion (zwitterion).

Table 1: Physicochemical Profile
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Parameter Technical Specification

Common Name Miconazole Impurity E (EP/BP)

Chemical Name (IUPAC)

2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-

dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-

methylpropanoate

Molecular Formula C₂₂H₂₀Cl₄N₂O₃

Molecular Weight 502.22 g/mol

CAS Number 1370335-38-8

Chemical Class
Imidazolium Betaine (Zwitterion) / Quaternary

Ammonium Salt

Appearance Off-white to white solid

Solubility
Soluble in Methanol, DMSO; sparingly soluble in

water (pH dependent)

Structural Visualization
The following diagram illustrates the structural relationship between the Miconazole API and

Impurity E, highlighting the site of modification.
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(Quaternary N3)

Structural Transformation
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Figure 1: Structural transformation from Miconazole to Impurity E, showing the quaternization

of the imidazole ring.

Formation Mechanism & Origin
Synthesis Pathway Analysis
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Impurity E is typically classified as a Process-Related Impurity. It does not spontaneously form

via simple hydrolysis (like Impurity A) but requires an alkylating event.

Precursor Interaction: The reaction likely involves the interaction of the imidazole nitrogen

(N3) with a reactive ester or alkyl halide species present during the synthesis (e.g., reagents

containing a 2-methylpropanoate skeleton or side reactions with solvents/catalysts under

basic conditions).

Quaternization: The lone pair on the N3 nitrogen attacks the electrophilic carbon of the

impurity precursor.

Betaine Formation: The resulting molecule carries a positive charge on the imidazole ring

and a negative charge on the carboxylate group (formed after hydrolysis of the ester

precursor), resulting in a neutral net charge but high polarity.

Regulatory Context (ICH Q3A/B)
Classification: Organic Impurity.[1]

Reporting Threshold: typically >0.05% (HPLC area).

Identification Threshold: >0.10%.

Qualification Threshold: >0.15%.

Analytical Methodology (Protocol)
Due to the zwitterionic nature of Impurity E, standard Reverse Phase (RP) HPLC methods

using only water/organic modifiers may result in poor peak shape or co-elution. The use of

Ammonium Acetate buffer is critical to suppress ionization effects and improve peak symmetry.

Standardized HPLC Protocol (EP/BP Aligned)
This protocol ensures separation of Impurity E from Miconazole and other related substances

(A, B, C, D).

Step 1: Reagent Preparation
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Buffer Solution: Dissolve 6.0 g of Ammonium Acetate in 1000 mL of water. (Volatile buffer

suitable for LC-MS compatibility if needed).

Mobile Phase:

Mix: 300 mL Acetonitrile : 320 mL Methanol : 380 mL Ammonium Acetate Solution.

Note: The high organic content ensures solubility of the lipophilic Miconazole, while the

buffer stabilizes the polar Impurity E.

Step 2: Chromatographic Conditions

Parameter Setting

Column
C18 (Octadecylsilyl silica), 100 mm x 4.6 mm, 3

µm (e.g., Hypersil Gold or equivalent)

Flow Rate 2.0 mL/min

Injection Volume 10 µL

Column Temperature 25°C - 40°C (Ambient)

Detection
UV at 235 nm (Absorption max for the

dichlorobenzyl moiety)

Run Time ~1.2x the retention time of Miconazole

Step 3: System Suitability

Resolution (Rs): > 1.5 between Impurity E and adjacent peaks.

Tailing Factor: < 1.5 for the Miconazole peak (Impurity E may tail slightly due to polarity;

ensure < 2.0).

Analytical Workflow Diagram
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System Suitability Check
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Figure 2: Step-by-step analytical workflow for the quantification of Miconazole Impurity E.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. phenomenex.com [phenomenex.com]

To cite this document: BenchChem. [Comprehensive Characterization of Miconazole
Impurity E: Structural Elucidation and Analytical Control]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1164263#molecular-weight-and-
formula-of-miconazole-impurity-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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